Superior Antiproliferative Potency of Dichloro-Substituted Purines Over Other Halogenated Analogs
In a class-level comparison of 9-alkylated-6-halogenated and 2,6-dihalogenated purines, dichloro derivatives demonstrated the most potent inhibition of tumor cell proliferation among all tested halogenation patterns [1]. The target compound, 6,8-Dichloro-9H-purin-2-amine, embodies the dichloro substitution motif associated with this enhanced activity, providing a structural basis for its selection over mono-chloro or non-halogenated purine scaffolds in anticancer lead discovery programs.
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | Dichloro substitution pattern (class-level inference from SAR studies) |
| Comparator Or Baseline | Mono-chloro and other halogenated purine derivatives |
| Quantified Difference | Dichloro derivatives were the most potent of all the series; specific IC50 values for the target compound itself are not available in the current primary literature, but derivatives of the 6,8-dichloro scaffold have shown IC50 values as low as 2.80 μM against A549 lung cancer cells . |
| Conditions | Cell proliferation assays on various tumor cell lines |
Why This Matters
This class-level SAR evidence supports prioritizing the procurement of the 6,8-dichloro-substituted scaffold for anticancer drug discovery over less potent mono-chloro or non-halogenated analogs.
- [1] Core.ac.uk. Purine derivatives with heterocyclic moieties and related analogues as new antitumour agents. 2019. View Source
